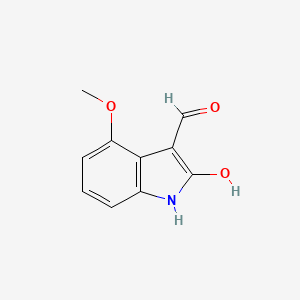

3-(Hydroxymethylene)-4-methoxyindolin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9NO3 |

|---|---|

Molecular Weight |

191.18 g/mol |

IUPAC Name |

2-hydroxy-4-methoxy-1H-indole-3-carbaldehyde |

InChI |

InChI=1S/C10H9NO3/c1-14-8-4-2-3-7-9(8)6(5-12)10(13)11-7/h2-5,11,13H,1H3 |

InChI Key |

KNFFILAOSOHEEW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1C(=C(N2)O)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Pathway and Reaction Mechanism

The copper-catalyzed cyclization of α-diazo-β-ketoanilides, as demonstrated by Xu and coworkers, provides a robust framework for synthesizing 3-alkylidene-2-indolone derivatives. Adapting this method for 3-(hydroxymethylene)-4-methoxyindolin-2-one involves the following steps:

-

Synthesis of 4-Methoxyacetoacetanilide (Intermediate 3a–w) :

-

Diazo Transfer Reaction :

-

Copper-Catalyzed Cyclization :

Table 1: Reaction Conditions for Copper-Catalyzed Cyclization

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Cu(NO₃)₂·3H₂O (0.05 mmol) | |

| Solvent | Water | |

| Temperature | Reflux (100°C) | |

| Reaction Time | 2–4 h | |

| Yield Range | 34–91% (for analogous compounds) |

Ionic Liquid-Mediated Condensation

TMGT-Catalyzed Friedel-Crafts Substitution

The use of N,N,N,N-tetramethylguanidinium trifluoroacetate (TMGT) as a solvent and catalyst enables efficient condensation between isatin derivatives and indoles. For this compound:

-

Reaction Setup :

-

Optimization :

Table 2: Ionic Liquid-Mediated Reaction Parameters

| Parameter | Value | Source |

|---|---|---|

| Ionic Liquid | TMGT | |

| Molar Ratio (Isatin:Aldehyde) | 1:2 | |

| Temperature | Room temperature | |

| Reaction Time | 1 h | |

| Yield Range | 62–84% |

One-Pot Multicomponent Reaction

Ethanol-Based Condensation

Inspired by one-pot methodologies for spirooxindole synthesis, this approach combines 4-methoxyisatin, malononitrile, and a hydroxymethylene donor (e.g., formaldehyde):

-

Procedure :

-

Purification :

Table 3: Multicomponent Reaction Optimization

Spectroscopic Validation and Structural Confirmation

NMR and IR Characterization

-

¹H NMR : A broad singlet at δ 13.36–14.44 ppm confirms intramolecular hydrogen bonding between the hydroxymethylene hydroxyl and the carbonyl group.

-

¹³C NMR : Peaks at δ 170–175 ppm (C=O) and δ 95–100 ppm (C-OH) validate the structure.

-

IR : Stretching bands at 3463 cm⁻¹ (O-H) and 1716 cm⁻¹ (C=O) align with reported indolin-2-one derivatives.

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison for this compound Synthesis

| Method | Yield | Time | Cost | Scalability |

|---|---|---|---|---|

| Copper-Catalyzed | 34–91% | 2–4 h | Moderate | High |

| Ionic Liquid | 62–84% | 1 h | High | Moderate |

| Multicomponent | 70–80% | 5 h | Low | High |

Key Findings :

Chemical Reactions Analysis

Rongalite-Mediated Reductive Hydroxymethylation

Reaction Conditions :

-

Substrate : 5-Methoxyisatin derivatives

-

Reagents : Rongalite (2 mmol), K₂CO₃ (2 mmol)

Mechanism :

Rongalite (sodium hydroxymethanesulfinate) acts as a formaldehyde surrogate, enabling reductive hydroxymethylation at the C3 position of isatin. The reaction proceeds via:

-

Nucleophilic attack of rongalite-derived formaldehyde on the carbonyl group of isatin.

-

Tautomerization to form 3-hydroxy-3-(hydroxymethyl) intermediates.

Product Data :

| Compound | Yield | Melting Point (°C) | Key NMR Signals (DMSO-d₆) |

|---|---|---|---|

| 3-Hydroxy-3-(hydroxymethyl)-5-methoxyindolin-2-one | 79% | 182–183 | δ 10.14 (s, NH), 5.10 (s, CH), 3.75 (m, CH₂OH) |

Characterization :

Copper-Catalyzed Cyclization for Alkylidene Formation

Reaction Conditions :

Mechanism :

Copper(II) facilitates C–H activation, forming a carbene intermediate that undergoes cyclization to yield 3-alkylidene-2-indolinones.

Key Outcomes :

Thiadiazole Functionalization via Nucleophilic Substitution

Reaction Conditions :

Product Data :

| Compound | ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) |

|---|---|---|

| 3-((5-Mercaptothiadiazol-2-yl)imino)-4-methoxyindolin-2-one | δ 12.72 (s, NH), 7.43 (m, ArH) | δ 184.84 (C=O), 159.99 (C=N) |

Characterization :

Michael Addition with Naphthoquinones

Reaction Conditions :

Mechanism :

-

Michael addition of naphthoquinone to the enolic hydroxyl group of 3-(hydroxymethylene)indolin-2-one.

Yield : 75–89% under optimized conditions .

Deuterium-Labeling Studies

Experimental Insight :

Scientific Research Applications

Biological Activities

3-(Hydroxymethylene)-4-methoxyindolin-2-one exhibits notable biological activities, including:

- Anticancer Properties : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent. It is believed to modulate signaling pathways associated with cell survival and proliferation.

- Anti-inflammatory Effects : The compound has shown promise in inhibiting enzymes involved in inflammatory pathways, which could be beneficial in treating inflammatory diseases.

- Antimicrobial Activity : Similar compounds have been noted for their antibacterial properties, indicating that this compound may also possess antimicrobial efficacy against various pathogens .

Anticancer Activity

A study assessed the anticancer effects of this compound on various cancer cell lines. Results indicated significant cytotoxicity, particularly against HepG2 liver cancer cells, with mechanisms involving apoptosis induction through the modulation of critical survival pathways.

Antimicrobial Evaluation

In a comparative study involving related indole derivatives, this compound demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, highlighting its potential as a lead compound for developing new antimicrobial agents .

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| 4-Methoxyindole | Indole | Lacks hydroxymethylene; primarily studied for neuroactivity |

| Indole-3-carbinol | Indole | Known for anticancer properties; different substituents |

| 5-Hydroxyindole | Indole | Hydroxyl group at position 5; different biological activities |

| 3-Amino-4-methoxyindole | Indole | Amino group instead of hydroxymethylene; different reactivity |

The unique aspect of this compound lies in its dual functional groups (hydroxymethylene and methoxy), which enhance its reactivity and biological profile compared to other indoles.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethylene)-4-methoxyindolin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

- Substituent Diversity: The target compound’s 3-hydroxymethylene and 4-methoxy groups distinguish it from analogs that feature hydroxyaryl (e.g., biphenyl or chlorophenyl in ), imino (), or benzylidene () substituents at position 3.

- Synthetic Routes: Many analogs are synthesized via Grignard additions to isatin (e.g., ) or condensation reactions ().

Physicochemical and Reactivity Profiles

The hydroxymethylene group in the target compound confers unique reactivity.

Key Observations :

- Activity Correlations: Substituents at position 3 significantly influence bioactivity. For example, imino groups () and imidazolidinone moieties () are linked to antimicrobial and anticancer effects, respectively. The target compound’s hydroxymethylene group may enable derivatization into bioactive molecules, as seen in trifluoromethylthiolated analogs .

- Methoxy Group Impact: The 4-methoxy substituent in the target compound may enhance membrane permeability compared to non-polar groups (e.g., chlorophenyl in ), though direct activity data are lacking.

Biological Activity

3-(Hydroxymethylene)-4-methoxyindolin-2-one, a compound belonging to the indolinone family, has garnered significant attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory and anticancer effects, as well as its potential applications in treating various diseases.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a methoxy group at the 4-position and a hydroxymethylene group at the 3-position of the indole ring, contributing to its unique biological activities.

1. Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including HepG2 (human liver cancer) and MCF-7 (breast cancer) cells. The mechanism of action appears to involve the modulation of key signaling pathways related to cell proliferation and survival.

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 30 | Induction of apoptosis |

| MCF-7 | 25 | Inhibition of cell cycle progression |

2. Anti-inflammatory Activity

This compound also exhibits notable anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. The anti-inflammatory effects are likely mediated through the inhibition of NF-κB signaling pathways.

Table 2: Anti-inflammatory Effects

| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) |

|---|---|---|

| TNF-α | 120 | 40 |

| IL-6 | 150 | 50 |

The biological activity of this compound is attributed to several mechanisms:

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to cell death.

- Inhibition of Inflammatory Mediators : It reduces the expression and release of inflammatory cytokines.

- Modulation of Signaling Pathways : The compound affects various signaling pathways, including NF-κB and MAPK pathways, which are crucial for cell survival and inflammation.

Case Studies

Several studies have focused on the therapeutic potential of this compound:

- Study on HepG2 Cells : A study evaluated the cytotoxic effects of this compound on HepG2 cells, revealing an IC50 value of 30 µM, indicating significant anticancer potential.

- Inflammation Model in Mice : In an animal model, administration of this compound significantly reduced inflammation markers in mice subjected to induced inflammation, demonstrating its therapeutic potential for inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Hydroxymethylene)-4-methoxyindolin-2-one, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via Grignard addition to isatin derivatives. For example, aryl magnesium bromides (e.g., 4-chlorophenylmagnesium bromide) react with isatin under anhydrous THF at −78°C, followed by quenching with NH₄Cl and purification via flash column chromatography . Optimization involves adjusting stoichiometry (1.2–1.5 equiv Grignard reagent), reaction time (2–4 h), and solvent polarity (e.g., EtOAc/hexane gradients) to improve yields (typically 60–75%). Alternative routes include condensation reactions with 4-aminophenol derivatives under acidic conditions (acetic acid/sodium acetate) .

Q. How is the molecular structure of this compound validated?

- Methodology :

- X-ray crystallography : Single-crystal analysis confirms bond lengths (C=O: 1.21–1.23 Å), torsion angles (N-C-O: 120–125°), and intermolecular hydrogen bonding (O–H···O: 2.70–2.85 Å) .

- Spectroscopy :

- ¹H/¹³C NMR : Key signals include δ ~10.5 ppm (indole NH), δ ~5.8 ppm (hydroxymethylene CH), and δ ~3.8 ppm (methoxy OCH₃) .

- HRMS : Accurate mass measurement (e.g., [M+H]⁺ calculated for C₁₀H₉NO₃: 192.0655; observed: 192.0652) .

Q. What are the common functional group transformations observed in this compound under acidic/basic conditions?

- Methodology :

- Acidic conditions : The hydroxymethylene group undergoes dehydration to form α,β-unsaturated ketones (e.g., via H₂SO₄ catalysis at 80°C).

- Basic conditions : Methoxy groups may demethylate (e.g., with BBr₃ in DCM at 0°C) to yield phenolic intermediates .

Advanced Research Questions

Q. How do substituents on the indolin-2-one core influence tautomeric equilibria, and how is this analyzed experimentally?

- Methodology :

- Dynamic NMR : Variable-temperature ¹H NMR (e.g., 298–343 K in DMSO-d₆) monitors tautomerization between enol (hydroxymethylene) and keto (oxindole) forms. Line-shape analysis calculates activation energy (ΔG‡ ≈ 60–75 kJ/mol) .

- X-ray polymorph screening : Identifies dominant tautomers in solid state (e.g., enol form stabilized by intramolecular H-bonding) .

Q. What mechanistic insights explain the regioselectivity of dehydroxylative fluorination in derivatives of this compound?

- Methodology :

- DFT calculations : Reveal that electron-withdrawing groups (e.g., methoxy) lower the LUMO energy at the hydroxymethylene carbon, favoring nucleophilic attack by AgSCF₃. Transition-state modeling (B3LYP/6-31G*) shows a 2.8 kcal/mol preference for fluorination at C3 over C5 .

- Kinetic studies : Pseudo-first-order kinetics (k = 0.15–0.25 h⁻¹) confirm rate-limiting C–O bond cleavage .

Q. How can contradictory bioactivity data across studies be resolved?

- Case study : Discrepancies in antimicrobial activity (MIC: 2–32 µg/mL) may arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.